2'-Deoxy-2'-fluoro-5-iodocytidine
Overview
Description
2’-Deoxy-2’-fluoro-5-iodocytidine is a potent anti-hepatitis C virus (HCV) agent .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine involves several steps. The process begins with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The use of trimethysilyl triflate or trimethylsilyl perchlorate as a catalyst during the coupling of pyrimidine bases with a carbohydrate ring is known to achieve the highest yields of the biologically active β-isomers .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoro-5-iodocytidine is C9H11FIN3O4 and its molecular weight is 371.1 g/mol.Physical And Chemical Properties Analysis
2’-Deoxy-2’-fluoro-5-iodocytidine is a yellow solid with a purity of ≥95%. It has a boiling point of 524.6±60.0°C at 760 mmHg and a density of 2.4±0.1 g/cm3 .Scientific Research Applications
Conformational Studies
2'-Deoxy-2'-fluoro-5-iodocytidine has been analyzed for its conformational properties. Studies by Lipnick and Fissekis (1980) using proton NMR spectroscopy indicated that the fluorine substituent in this compound results in a specific conformer mixture, distinct from other ara-C derivatives and 2'-deoxycytidine (Lipnick & Fissekis, 1980).
Antiviral Activity
Colacino and López (1983) evaluated this compound for its antiviral activities against human cytomegalovirus (HCMV). Their study found that this compound demonstrated significant antiviral potency, indicating its potential as an anti-HCMV agent (Colacino & López, 1983).
Synthesis for Clinical Use
In the context of hepatitis C treatment, Wang et al. (2009) described an efficient synthesis method for PSI-6130, which is closely related to this compound. This synthesis is crucial for supporting clinical development efforts for HCV infection treatments (Wang et al., 2009).
DNA Transition Studies
Solodinin et al. (2019) synthesized 5-Fluoro-2′-deoxycytidine and used it to study B/Z-DNA transition, indicating its utility in understanding DNA structural changes (Solodinin et al., 2019).
Hepatitis C Virus Replicon Inhibition
Research byStuyver et al. (2004) showed that 2'-Deoxy-2'-fluorocytidine (FdC) is a potent inhibitor of the hepatitis C virus RNA replicon in culture. Their findings indicated that FdC treatment affects both a viral target and a cellular target, demonstrating its therapeutic potential in the context of hepatitis C (Stuyver et al., 2004).
Fluorinated Nucleotide Interactions
Lewis et al. (2011) explored the interactions of fluorinated nucleotide derivatives, including 2'-deoxy-2'-fluoro-nucleotides, with orotidine 5'-monophosphate decarboxylase. Their study provided insights into the biological activities of these compounds, which are of interest due to their antiviral and anticancer properties (Lewis et al., 2011).
Antiherpes Virus Activity
Watanabe et al. (1979) synthesized and evaluated a series of 2'-fluoro-substituted nucleosides, including 2'-deoxy-2'-fluoro-5-iodocytosine, for their activity against herpes simplex virus. The study showed that this compound was highly effective in suppressing viral replication, highlighting its potential as an antiviral agent (Watanabe et al., 1979).
DNA Synthesis Studies
Schmidt et al. (1992) described the chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine, demonstrating its use in studying the catalytic mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).
Role in DNA Radiosensitization
Kopyra and Keller (2014) investigated the role of fluoro-substituted nucleosides, including 2'-deoxy-2'-fluoro-nucleosides, in DNA radiosensitization for tumor radiation therapy. Their research provided insights into the mechanisms of action of these compounds in enhancing the effects of radiation therapy (Kopyra & Keller, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2’-fluoro-5-iodocytidine is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome .
Mode of Action
2’-Deoxy-2’-fluoro-5-iodocytidine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .
Biochemical Pathways
The metabolism of 2’-Deoxy-2’-fluoro-5-iodocytidine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Pharmacokinetics
It’s worth noting that the intracellular retention of similar compounds can be markedly longer than that of other antiviral drugs
Result of Action
The result of the action of 2’-Deoxy-2’-fluoro-5-iodocytidine is the potent and long-lasting inhibition of HCV RNA replication . By acting as a nonobligate chain terminator, it effectively prevents the replication of the HCV RNA genome .
Action Environment
Factors such as the intracellular environment and the presence of specific enzymes (eg, UMP-CMP kinase and nucleoside diphosphate kinase) are likely to play a role in its metabolism and action .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415000 | |
Record name | AG-H-25014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-93-1 | |
Record name | AG-H-25014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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